![molecular formula C53H67FN8O8S B2814098 cis-VZ 185 CAS No. 2306193-98-4](/img/structure/B2814098.png)
cis-VZ 185
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Description
“Cis-VZ 185” is a chemical compound that serves as a negative control for "VZ 185" . It has a similar bromodomain binding affinity to “VZ 185”, but it does not bind and recruit the E3 ligase VHL, and therefore does not induce the degradation of BRD7 and BRD9 proteins in cells .
Molecular Structure Analysis
The chemical name of “cis-VZ 185” is (2 S ,4 S )- N - (2- ( (5- (4- (2,6-Dimethoxy-4- (2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4- (4-methylthiazol-5-yl)benzyl)-1- ( ( S )-2- (1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide .
Physical And Chemical Properties Analysis
“Cis-VZ 185” has a molecular weight of 995.23 and its formula is C 53 H 67 FN 8 O 8 S . It is soluble to 100 mM in DMSO .
Mechanism of Action
Target of Action
The primary targets of cis-VZ 185 are BRD7 and BRD9 , which are bromodomain-containing subunits of the BAF (BRG-/BRM-associated factor) and PBAF (polybromo associated BAF) complexes, respectively . These complexes play a crucial role in chromatin remodeling, which is essential for gene expression, DNA replication, and DNA repair .
Mode of Action
cis-VZ 185 is a PROTAC (proteolysis-targeting chimera) , which means it operates by binding to its target proteins and marking them for degradation . It’s important to note that cis-vz 185 is the inactive cis-isomer of vz 185 .
Biochemical Pathways
Given its targets, it can be inferred that it would impact the pathways involving chromatin remodeling and gene expression if it were active .
Pharmacokinetics
Vz 185, the active isomer, has shown a good in vivo pk profile, with high stability in plasma and microsomes as well as high aqueous kinetic solubility . It’s reasonable to assume that cis-VZ 185 might have similar properties, but without the ability to induce protein degradation.
Future Directions
While there isn’t specific information available on the future directions of “cis-VZ 185”, it’s worth noting that the study and development of PROTACs like “VZ 185” are an active area of research. The use of “cis-VZ 185” as a negative control can aid in understanding the specific effects of “VZ 185” and similar compounds .
properties
IUPAC Name |
(2S,4S)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42-,47+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCLFXBHOXXEN-ZLGHNAGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67FN8O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-VZ 185 |
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